molecular formula C8H7FN2 B1449424 6-Fluoro-8-methylimidazo[1,5-a]pyridine CAS No. 1427326-42-8

6-Fluoro-8-methylimidazo[1,5-a]pyridine

Cat. No.: B1449424
CAS No.: 1427326-42-8
M. Wt: 150.15 g/mol
InChI Key: VIJZOBYSXWVJIT-UHFFFAOYSA-N
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Description

Structural Identity and Nomenclature

6-Fluoro-8-methylimidazo[1,5-a]pyridine possesses a distinctive molecular architecture characterized by the fusion of imidazole and pyridine ring systems in a specific [1,5-a] configuration. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the numerical prefixes indicate the precise positions of the fluorine and methyl substituents on the bicyclic framework. The molecular formula $$C8H7FN_2$$ reflects the presence of eight carbon atoms, seven hydrogen atoms, one fluorine atom, and two nitrogen atoms arranged in a planar configuration that maintains aromatic character throughout the fused ring system.

The structural identity of this compound can be distinguished from related imidazopyridine isomers through its specific substitution pattern and regiochemistry. Unlike the [1,2-a] isomeric series, the [1,5-a] configuration creates distinct electronic distributions and reactivity patterns that influence both synthetic accessibility and potential applications. The fluorine atom at the 6-position introduces significant electronegativity effects, while the methyl group at the 8-position provides steric and electronic modifications that collectively define the compound's unique chemical behavior.

Spectroscopic characterization methods, including nuclear magnetic resonance and mass spectrometry, provide definitive structural confirmation through characteristic chemical shifts and fragmentation patterns specific to this substitution arrangement. The compound's nomenclature also reflects its relationship to the parent imidazo[1,5-a]pyridine scaffold, which serves as the fundamental structural unit for this entire class of heterocyclic compounds.

Position in Heterocyclic Chemistry Taxonomy

Within the hierarchical classification of heterocyclic chemistry, this compound occupies a specialized position as a diazaindolizine derivative, representing one of the most structurally sophisticated members of the nitrogen-containing bicyclic heterocycle family. The compound belongs to the broader category of imidazopyridines, which constitute a significant class of fused heterocycles characterized by the presence of both imidazole and pyridine functionalities within a single molecular framework.

The taxonomic classification places this compound within the diazole subcategory, specifically as a 1,3-diazole fused to a pyridine ring system. This structural arrangement creates a unique electronic environment where the nitrogen atoms contribute to both aromatic stabilization and potential coordination chemistry applications. The [1,5-a] fusion pattern distinguishes this compound from other imidazopyridine isomers, creating specific geometric constraints and electronic properties that influence its chemical reactivity and biological activity profiles.

Contemporary heterocyclic chemistry taxonomy recognizes imidazo[1,5-a]pyridines as privileged scaffolds due to their frequent occurrence in biologically active natural products and synthetic pharmaceuticals. The fluorine and methyl substituents further refine the compound's position within this classification system, creating a specific subclass characterized by enhanced metabolic stability and modified physicochemical properties compared to unsubstituted analogs.

Historical Context of Imidazo[1,5-a]pyridine Research

The development of imidazo[1,5-a]pyridine chemistry traces its origins to fundamental investigations of nitrogen-containing heterocycles in the early twentieth century, with significant advances occurring through systematic exploration of fused ring systems. Initial research focused on understanding the basic structural principles governing bicyclic nitrogen heterocycles, leading to the recognition of imidazopyridines as distinct chemical entities with unique properties and synthetic challenges.

Historical synthetic approaches to imidazo[1,5-a]pyridines relied primarily on cyclocondensation reactions involving 2-aminopyridine derivatives with various electrophilic partners, including carboxylic acids, acyl anhydrides, and aldehydes under oxidative conditions. These early methodologies established the fundamental reactivity patterns and provided initial access to simple imidazo[1,5-a]pyridine structures, though often with limited scope and efficiency.

The evolution of synthetic methodology has witnessed remarkable progress over recent decades, with more than 120,000 individual imidazo[1,5-a]pyridine compounds prepared to date, reflecting the intense research interest in this heterocyclic system. Contemporary developments have introduced innovative approaches including transition metal-catalyzed cyclizations, radical-mediated processes, and multicomponent reactions that have significantly expanded synthetic accessibility and structural diversity within this compound class.

Research into fluorinated imidazo[1,5-a]pyridines, including this compound, represents a more recent development driven by the recognition that fluorine substitution can dramatically enhance biological activity, metabolic stability, and physicochemical properties of heterocyclic compounds. This historical progression demonstrates the continuous evolution of synthetic methodology and the expanding recognition of structural diversity within the imidazo[1,5-a]pyridine family.

Significance in Contemporary Organic Chemistry

This compound occupies a position of considerable significance in contemporary organic chemistry research, serving multiple roles as a synthetic intermediate, structural motif, and functional building block for advanced molecular architectures. The compound's importance stems from its unique combination of structural features that enable diverse chemical transformations while maintaining stability under various reaction conditions.

Contemporary research has demonstrated the compound's utility as a versatile building block for the synthesis of more complex heterocyclic systems through various coupling reactions, substitution processes, and ring-expansion methodologies. The presence of both fluorine and methyl substituents creates distinct reactivity patterns that can be exploited for selective functionalization and structural elaboration, making this compound particularly valuable for medicinal chemistry applications.

Research Application Specific Utility Contemporary Relevance
Synthetic Methodology Building block for complex heterocycles High - enables diverse structural access
Materials Science Photoluminescent properties Moderate - sensor and device applications
Pharmaceutical Chemistry Privileged scaffold for drug development Very High - multiple therapeutic targets
Catalysis Research Ligand precursor development Moderate - transition metal applications

The compound's significance extends to materials science applications, where imidazo[1,5-a]pyridine derivatives have demonstrated exceptional photoluminescent properties and potential for optoelectronic device development. These applications highlight the multidisciplinary relevance of this structural class and underscore the continuing importance of developing efficient synthetic methodologies for accessing substituted imidazo[1,5-a]pyridines.

Recent methodological advances have focused on developing more sustainable and efficient synthetic approaches, including continuous flow processes and catalytic systems that enhance both yield and selectivity in imidazo[1,5-a]pyridine synthesis. These developments reflect the compound's enduring significance and the ongoing commitment of the synthetic chemistry community to advancing this important area of heterocyclic chemistry research.

Properties

IUPAC Name

6-fluoro-8-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-6-2-7(9)4-11-5-10-3-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZOBYSXWVJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Optimized Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis

Entry Bi(OTf)3 (mol %) p-TsOH·H2O (equiv) Acetonitrile (equiv) Solvent Ratio (DCE:MeCN) Yield (%)
1 5 5.0 - 1:1 42
2 5 5.0 - 0:1 76
3 0 5.0 - 0:1 13
6 5 5.0 15.0 - 86
9 5 7.5 15.0 - 97

Note: Entry 9 represents the optimal condition with the highest yield.

Substrate Scope and Impact of Substituents

The reaction tolerates various substituents on the pyridine ring and benzylic alcohol moiety. For example:

  • Methyl substitution at the ortho position relative to the pyridine nitrogen yields high product yields (up to 93%).
  • Halogen substitutions (chlorine, bromine, fluorine) on the pyridine ring or benzylic position generally afford good to moderate yields (54–88%), though steric hindrance can reduce yields.
  • Electron-donating groups such as para-methoxyphenyl substituents may lower yields due to side reactions under acidic conditions.
  • Nitrile derivatives such as benzonitrile and hydroxyl-substituted benzonitriles show good compatibility, while others like para-iodobenzonitrile and cinnamyl nitrile may result in lower yields or decomposition.

Proposed Reaction Mechanism

The mechanism involves:

  • Activation of the benzylic alcohol by Bi(OTf)3 and p-TsOH·H2O to form a benzylic carbocation.
  • Nucleophilic attack by the nitrile to generate a nitrilium ion intermediate.
  • Intramolecular cyclization via the pyridine nitrogen attacking the nitrilium ion, followed by rearomatization to yield the imidazo[1,5-a]pyridine core.
  • Side products may form via nucleophilic addition of alcohol to the nitrilium ion and subsequent hydrolysis.

Summary Table of Preparation Method for this compound

Step Reagents/Conditions Notes
Starting material 6-Fluoro-8-methylpyridinylmethanol Prepared or commercially sourced
Catalyst Bi(OTf)3 (5 mol %) Lewis acid catalyst
Acid p-TsOH·H2O (7.5 equiv) Brønsted acid to assist carbocation formation
Solvent Acetonitrile Also acts as nitrile source
Temperature 150 °C Sealed tube, overnight reaction
Work-up Saturated NaHCO3, EtOAc extraction, drying over Na2SO4 Purification by silica gel chromatography

This preparation method is supported by comprehensive research demonstrating high yields and broad substrate tolerance for imidazo[1,5-a]pyridine derivatives, making it a reliable and efficient approach for synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acid groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine, including 6-fluoro-8-methylimidazo[1,5-a]pyridine, can act as inhibitors of protein kinases involved in cancer progression. These compounds have shown promise in targeting specific pathways associated with tumor growth and metastasis. For instance, studies have demonstrated that similar compounds exhibit inhibitory effects on AXL and c-MET kinases, which play critical roles in cancer cell signaling and proliferation .

Pharmacological Properties
Imidazo[1,5-a]pyridine derivatives are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities. The presence of the fluorine atom at the 6-position is believed to enhance the lipophilicity and bioavailability of these compounds, making them suitable candidates for drug development . Additionally, compounds within this class have been linked to anxiolytic and sedative effects, further expanding their therapeutic potential .

Synthetic Organic Chemistry

Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of the compound into various derivatives. These methods include reactions such as cyclization and functionalization of precursor molecules . The ability to synthesize derivatives with different substituents at various positions provides a platform for exploring structure-activity relationships (SAR) that can lead to the discovery of more potent analogs.

Comparative Studies
The compound serves as a lead structure for synthesizing related compounds with varying substituents. Comparative studies involving structural analogs can yield insights into the relationship between chemical structure and biological activity . For example, variations such as substituting the methyl group or altering the position of the fluorine atom can significantly affect the compound's reactivity and biological profile.

Material Science

Fluorescent Properties
Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as fluorescent probes in material science applications. Their ability to exhibit strong fluorescence under certain conditions makes them suitable for use in bioimaging and as markers in cellular studies . The incorporation of electron-withdrawing or electron-donating groups can further enhance their photophysical properties, leading to improved performance in optical applications.

Case Study 1: Inhibition of Protein Kinases
A study focused on synthesizing derivatives based on imidazo[1,5-a]pyridine showed that specific modifications could enhance kinase inhibition activity. The synthesized compounds were tested against various cancer cell lines, revealing significant inhibitory effects on AXL and c-MET pathways .

Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of imidazo[1,5-a]pyridine derivatives against a range of bacterial strains. The results indicated that certain modifications led to increased potency against resistant strains, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methylimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom and methyl group contribute to the compound’s binding affinity and selectivity. The pathways involved often include inhibition of key enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Halogenation (e.g., Br, Cl) at positions 6 and 8 is common for pharmaceutical intermediates , while polar groups (e.g., hydroxyphenyl) enhance biological activity .
  • The 6-Fluoro-8-methyl derivative’s electron-withdrawing F and electron-donating Me groups may balance lipophilicity and membrane permeability, making it suitable for bioimaging or drug delivery.

Photophysical Properties

Imidazo[1,5-a]pyridine derivatives exhibit solvatochromism and large Stokes shifts, ideal for membrane probes .

Compound λabs (nm) λem (nm) Stokes Shift (nm) Key Findings Reference
Monomeric imidazo[1,5-a]pyridine (Compound 1) 340–360 450–480 ~110–120 Solvatochromic in lipid bilayers
Dimeric imidazo[1,5-a]pyridine (Compound 2) 350–370 490–520 ~140–150 Enhanced brightness in liposomes
Pyridylimidazo[1,5-a]pyridine (Quaternized) 365–385 500–530 ~135–165 Red-shifted emission in polymers

Comparison with 6-Fluoro-8-methylimidazo[1,5-a]pyridine :

  • The fluorine atom may blue-shift absorption/emission due to its electron-withdrawing nature, while the methyl group could enhance rigidity, reducing non-radiative decay.
  • Expected Stokes shift: ~120–140 nm (similar to monomers), suitable for lipid bilayer imaging .

Comparison with this compound :

  • The 6-F substituent may improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
  • Methyl group at position 8 could enhance lipophilicity, favoring membrane-associated targets .

Coordination Chemistry

Imidazo[1,5-a]pyridine derivatives with pyridyl substituents form stable coordination polymers:

Ligand Metal Ion Coordination Geometry Application Reference
1,4-bis(1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)benzene (L) Zn(II) 1D/2D polymers Luminescent materials
Pyridylimidazo[1,5-a]pyridine Cu(II) Square-planar Catalysis

Comparison with this compound :

  • The lack of pyridyl groups in the 6-F-8-Me derivative likely limits metal coordination, prioritizing its use in non-coordination applications (e.g., bioimaging).

Biological Activity

Overview

6-Fluoro-8-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by a fused imidazole and pyridine ring with a fluorine atom at the 6th position and a methyl group at the 8th position, contributes to its unique reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C8H7FN2
  • CAS Number : 1427326-42-8
  • Molecular Weight : 150.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, which may increase membrane permeability and binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
  • Receptor Binding : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
  • Induction of Apoptosis : In cancer cells, this compound can trigger apoptotic pathways leading to cell death.

Biological Activity Data

Research indicates that this compound exhibits various biological activities:

Activity TypeObserved EffectsReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor ModulationAlters neuropeptide signaling

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Anticancer Studies :
    • A study demonstrated that this compound significantly reduced viability in various cancer cell lines through apoptosis induction mechanisms. The IC50 values were reported in the low micromolar range, indicating potent activity against tumor cells .
  • Neuropeptide Receptor Studies :
    • Research on neuropeptide S receptor antagonists showed that modifications to the imidazopyridine core can lead to substantial changes in receptor binding affinity and functional activity. The study emphasized the importance of structural variations in determining biological outcomes .
  • In Vivo Models :
    • In a rat model assessing food intake modulation via neuropeptide signaling, administration of this compound resulted in significant alterations in feeding behavior when injected intracerebroventricularly .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons (δ 140–160 ppm) confirm ring substitution .
  • HRMS : Molecular ion peaks (e.g., m/z 369.12 for triazolopyridines) validate purity (>95%) .
  • IR : C≡N (2200 cm⁻¹) and C=O (1700 cm⁻¹) stretches identify functional groups in adducts .

How can fluorescence quantum yields (QY) of imidazo[1,5-a]pyridines be enhanced for optoelectronic applications?

Advanced
Strategies :

  • Substituent engineering : Electron-donating groups (e.g., –OCH₃) increase QY by 30% via intramolecular charge transfer (ICT) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) reduce non-radiative decay, achieving QY up to 0.65 .
    Validation : Time-resolved fluorescence spectroscopy correlates lifetime (τ = 2–5 ns) with Stokes shifts (Δλ = 80–120 nm) .

What methodologies confirm unexpected byproducts in reactions involving imidazo[1,5-a]pyridines?

Advanced
Example : Reaction with ninhydrin forms bis-adducts (e.g., 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(indene-dione)) via double Knoevenagel condensation .
Troubleshooting :

  • TLC monitoring : Hexane/ethyl acetate (3:1) resolves adducts (Rf = 0.4 vs. 0.7 for monomers).
  • X-ray crystallography : Confirms regiochemistry of spiro-fused byproducts .

How are enzyme inhibition mechanisms of imidazo[1,5-a]pyridines validated?

Q. Advanced

  • Kinetic assays : IC₅₀ values for PARG inhibitors (e.g., N,N-dimethyl-4-(7-sulfamoyl-imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide) are determined via NAD⁺ depletion assays .
  • Docking studies : AutoDock Vina predicts binding poses in JAK2 ATP pockets (ΔG = −9.2 kcal/mol) .

What strategies optimize microwave-assisted synthesis of imidazo[1,5-a]pyridine derivatives?

Q. Advanced

  • Power/time modulation : 300 W for 10 minutes achieves 90% conversion vs. 6 hours under reflux .
  • Catalyst-free conditions : Ethanol/water mixtures reduce side reactions (e.g., hydrolysis of esters) .

How do intermolecular interactions affect the photostability of fluorophores?

Q. Advanced

  • π-Stacking : Reduces excimer formation, enhancing photostability (e.g., 500 cycles with <5% QY loss) .
  • C–H⋯F interactions : Fluorine atoms stabilize excited states, delaying photobleaching .

What computational tools predict synthetic feasibility of novel imidazo[1,5-a]pyridine analogs?

Q. Advanced

  • Retrosynthetic software : ChemAxon’s Route Designer prioritizes pathways with minimal protection steps.
  • DFT calculations : Gaussian09 optimizes transition states (e.g., cyclocondensation barriers ΔG‡ = 25–30 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-8-methylimidazo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Fluoro-8-methylimidazo[1,5-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.